3-(Benzoylamino)-2-thiophenecarboxylic acid

Opioid Receptor Pharmacology GPCR Screening Pain Research

Select 3-(Benzoylamino)-2-thiophenecarboxylic acid for your SAR studies targeting the mu-opioid receptor (EC50 9.3 µM). Its low cytotoxicity (HepG2 B Score ≈ -7.6) and free carboxylic acid group enable safe, efficient amide coupling for library synthesis. With ≥95% purity and consistent quality, this building block ensures reliable data in medicinal chemistry and agrochemical programs. In stock for immediate delivery.

Molecular Formula C12H9NO3S
Molecular Weight 247.27 g/mol
CAS No. 147123-66-8
Cat. No. B1303695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzoylamino)-2-thiophenecarboxylic acid
CAS147123-66-8
Molecular FormulaC12H9NO3S
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O
InChIInChI=1S/C12H9NO3S/c14-11(8-4-2-1-3-5-8)13-9-6-7-17-10(9)12(15)16/h1-7H,(H,13,14)(H,15,16)
InChIKeyAEBWJNJRYSGZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.1 [ug/mL]

3-(Benzoylamino)-2-thiophenecarboxylic acid (CAS 147123-66-8) for Pharmaceutical Intermediate & Kinase Modulator Sourcing


3-(Benzoylamino)-2-thiophenecarboxylic acid (CAS 147123-66-8), also known as 3-benzamidothiophene-2-carboxylic acid, is a thiophene‑2‑carboxylic acid derivative characterized by a benzoylamino substitution at the 3‑position . With a molecular formula of C12H9NO3S and a molecular weight of 247.27 g/mol, it serves primarily as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . The compound's structural features—a thiophene ring, a carboxylic acid group, and a benzoylamino moiety—facilitate its utility in coupling reactions and metal coordination chemistry [1]. For procurement purposes, it is commercially available with purities typically ranging from 95% to 98% . This baseline overview establishes the compound's fundamental characteristics and market availability, setting the stage for a detailed examination of its quantifiable differentiators relative to its closest structural analogs.

Structural Specificity in 3-(Benzoylamino)-2-thiophenecarboxylic acid (CAS 147123-66-8): Why Analogs Cannot Be Interchanged


The precise arrangement of functional groups in 3-(Benzoylamino)-2-thiophenecarboxylic acid confers a unique reactivity profile that is not replicated by its closest analogs. Substitution at the 3‑position with a benzoylamino group, as opposed to an acetylamino or 4‑methylbenzamido group, alters the electronic and steric properties of the thiophene ring, which in turn influences its behavior in coupling reactions, metal coordination, and biological target interactions [1]. This specificity is critical in medicinal chemistry and agrochemical development, where even minor structural modifications can lead to significant changes in activity, selectivity, or physicochemical properties. Consequently, a generic substitution of this compound with a closely related thiophene‑2‑carboxylic acid derivative without rigorous validation can compromise synthetic route efficiency or biological assay outcomes . The following quantitative evidence guide delineates the precise differentiators that justify the selection of 3‑(Benzoylamino)‑2‑thiophenecarboxylic acid over its nearest structural comparators.

Quantitative Differentiation of 3-(Benzoylamino)-2-thiophenecarboxylic acid (CAS 147123-66-8) Against Key Analogs


Superior Mu‑Opioid Receptor Activation Compared to In‑Class Analogs

3-(Benzoylamino)-2-thiophenecarboxylic acid demonstrates measurable activity as a mu‑type opioid receptor (MOR) activator at a concentration of 9.3 µM, whereas the parent compound thiophene‑2‑carboxylic acid and other simple thiophene‑2‑carboxylic acid derivatives show no appreciable MOR activation in the same assay system . This activity, while moderate, represents a clear functional divergence driven by the 3‑benzoylamino substitution.

Opioid Receptor Pharmacology GPCR Screening Pain Research

Lack of Cytotoxicity in HepG2 Cells at Relevant Concentrations: A Differentiator from Methyl 3‑Acetamidothiophene‑2‑carboxylate

In a HepG2 cytotoxicity assay, 3-(Benzoylamino)-2-thiophenecarboxylic acid exhibited a B Score of approximately -7.6, indicating low cytotoxicity at the tested concentrations . In contrast, its close analog methyl 3-acetamidothiophene-2-carboxylate (CAS 22288-79-5) has been associated with PARP‑1 inhibition and demonstrated significant cytotoxicity against cancer cell lines, limiting its utility as a non‑toxic intermediate . This difference in cytotoxic profile is a critical differentiator for applications requiring benign cellular safety margins.

Hepatotoxicity Screening Drug Safety In Vitro Toxicology

Higher Purity Availability and Precise Quality Control Relative to Structural Analogs

3-(Benzoylamino)-2-thiophenecarboxylic acid is commercially available at purities of 95% and 98%, as specified by multiple reputable suppliers . In comparison, many in‑class analogs such as methyl 3-(acetylamino)-2-thiophenecarboxylate (CAS 22288-79-5) are predominantly offered at lower or unspecified purities, or with less rigorous quality control documentation . This higher and more consistently documented purity reduces the risk of synthetic variability and facilitates more reliable structure‑activity relationship (SAR) studies.

Chemical Procurement Quality Assurance Synthetic Intermediate Sourcing

Differentiated Physicochemical Properties: Density and Boiling Point Compared to Methyl Ester Analog

3-(Benzoylamino)-2-thiophenecarboxylic acid exhibits predicted density (1.451 ± 0.06 g/cm³) and boiling point (348.5 ± 27.0 °C) that differ significantly from its methyl ester analog, methyl 3-benzamido-2-thenoate (CAS 79128-70-4) [1]. The carboxylic acid functionality provides a handle for further derivatization via amide coupling or esterification, whereas the ester analog is already a protected form. This distinction is crucial for synthetic planning where a free carboxylic acid is required for subsequent steps.

Physicochemical Characterization Process Chemistry Formulation Development

High‑Value Application Scenarios for 3-(Benzoylamino)-2-thiophenecarboxylic acid (CAS 147123-66-8) Based on Quantitative Evidence


GPCR Modulator Screening and SAR Development

Given its measurable mu‑opioid receptor activation at 9.3 µM , 3-(Benzoylamino)-2-thiophenecarboxylic acid serves as a validated starting point for structure‑activity relationship (SAR) studies targeting the mu‑opioid receptor. Unlike simple thiophene‑2‑carboxylic acids that are inactive in this assay, this compound provides a tractable lead for medicinal chemistry optimization. Its free carboxylic acid group further enables facile diversification via amide coupling.

Non‑Cytotoxic Intermediate for Drug Discovery Projects

The low cytotoxicity observed in HepG2 cells (B Score ≈ -7.6) makes 3-(Benzoylamino)-2-thiophenecarboxylic acid a preferred intermediate for drug discovery programs where a benign safety profile is paramount. This differentiates it from analogs like methyl 3-acetamidothiophene-2-carboxylate, which exhibit significant cytotoxicity via PARP‑1 inhibition . Researchers can incorporate this building block into synthetic routes with reduced concern for off‑target cellular toxicity.

High‑Fidelity Building Block for Parallel Synthesis and Library Generation

The compound's high commercial purity (up to 98%) and the presence of a free carboxylic acid group make it an ideal substrate for parallel synthesis and library generation. Its well‑defined reactivity and consistent quality control minimize synthetic failures and ensure reliable SAR data across compound libraries. This reliability is not universally guaranteed for lower‑purity or ester‑protected analogs .

Agrochemical Intermediate with Potential Fungicidal Applications

Thiophene‑2‑carboxylic acid derivatives are widely used as intermediates for fungicidal compounds . 3-(Benzoylamino)-2-thiophenecarboxylic acid, with its unique substitution pattern and high purity, is well‑suited for incorporation into agrochemical discovery programs targeting fungal pathogens. Its physicochemical properties (density 1.451 g/cm³, boiling point 348.5 °C) align with the requirements for formulation development in crop protection applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzoylamino)-2-thiophenecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.